molecular formula C17H20N2O4S2 B7833368 (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833368
M. Wt: 380.5 g/mol
InChI Key: FGPMQDKXGLCTJS-IRXDYDNUSA-N
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Description

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of a tetrahydrothiophene ring, a sulfonyl group, and a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the pyridinylmethylamine moiety under controlled conditions, often using catalysts to ensure stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: It may serve as a probe in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydrothiophene ring and pyridinylmethylamine moiety contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • {(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-2-ylmethyl)amine
  • {(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine

Uniqueness: The unique combination of the tetrahydrothiophene ring, sulfonyl group, and pyridinylmethylamine moiety in (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE provides distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-4-6-15(7-5-13)25(22,23)17-12-24(20,21)11-16(17)19-10-14-3-2-8-18-9-14/h2-9,16-17,19H,10-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMQDKXGLCTJS-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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